molecular formula C10H9NO B8118200 Drinidene

Drinidene

Cat. No.: B8118200
M. Wt: 159.18 g/mol
InChI Key: HJOUSWJOPKLCGA-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drinidene: is an organic compound characterized by its unique structure, which includes an indene core with an aminomethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drinidene typically involves the condensation of an indanone derivative with an amine under specific conditions. One common method includes:

    Starting Material: Indanone derivative.

    Reagent: Amine (e.g., methylamine).

    Catalyst: Acidic or basic catalyst to facilitate the condensation reaction.

    Solvent: An appropriate solvent such as ethanol or methanol.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Drinidene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products

    Oxidation Products: Oxo derivatives of the indene core.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted indene derivatives.

Scientific Research Applications

Drinidene has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Applications in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Drinidene involves its interaction with molecular targets such as enzymes or receptors. The aminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Drinidene is unique due to its indene core structure combined with the aminomethylidene group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-(aminomethylidene)-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOUSWJOPKLCGA-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.